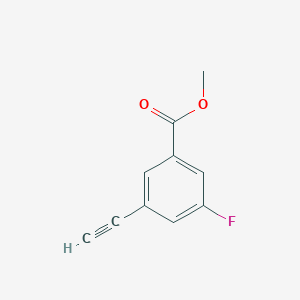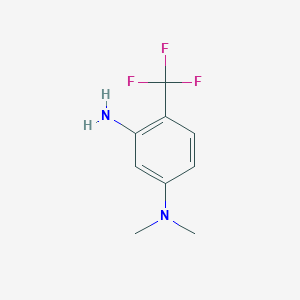![molecular formula C14H16N2O2 B12077225 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)
1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[1-(Propan-2-il)-1H-pirazol-4-il]oxí}fenil)etan-1-ona es un compuesto orgánico que presenta un anillo de pirazol unido a un anillo de fenilo a través de un enlace éter, con un grupo etanona en la posición para del anillo de fenilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(4-{[1-(Propan-2-il)-1H-pirazol-4-il]oxí}fenil)etan-1-ona normalmente implica los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr haciendo reaccionar hidracina con una dicetona adecuada en condiciones ácidas o básicas.
Eterificación: El derivado de pirazol se hace reaccionar entonces con un derivado de fenol en presencia de una base como el carbonato de potasio para formar el enlace éter.
Acilación: El paso final implica la acilación del anillo de fenilo con cloruro de etanoilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y la selección de disolventes y reactivos respetuosos con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(4-{[1-(Propan-2-il)-1H-pirazol-4-il]oxí}fenil)etan-1-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo etanona puede oxidarse a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio.
Reducción: El grupo etanona puede reducirse a un alcohol utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El anillo de fenilo puede sufrir reacciones de sustitución aromática electrofílica, como la nitración o la halogenación, en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nitración utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico; halogenación utilizando bromo en presencia de un catalizador ácido de Lewis.
Productos Principales
Oxidación: 1-(4-{[1-(Propan-2-il)-1H-pirazol-4-il]oxí}fenil)etanoico ácido.
Reducción: 1-(4-{[1-(Propan-2-il)-1H-pirazol-4-il]oxí}fenil)etanol.
Sustitución: 1-(4-{[1-(Propan-2-il)-1H-pirazol-4-il]oxí}fenil)-2-nitroetan-1-ona o 1-(4-{[1-(Propan-2-il)-1H-pirazol-4-il]oxí}fenil)-2-bromoetan-1-ona.
Aplicaciones Científicas De Investigación
1-(4-{[1-(Propan-2-il)-1H-pirazol-4-il]oxí}fenil)etan-1-ona tiene varias aplicaciones de investigación científica:
Química Medicinal: Puede utilizarse como bloque de construcción para la síntesis de posibles agentes farmacéuticos, en particular aquellos dirigidos a la inflamación y el cáncer.
Ciencia de los Materiales: El compuesto puede incorporarse a los polímeros para mejorar sus propiedades térmicas y mecánicas.
Estudios Biológicos: Puede utilizarse como sonda para estudiar las interacciones enzimáticas y la unión de receptores debido a sus características estructurales únicas.
Aplicaciones Industriales: El compuesto puede utilizarse como intermedio en la síntesis de tintes, pigmentos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-{[1-(Propan-2-il)-1H-pirazol-4-il]oxí}fenil)etan-1-ona implica su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede interactuar con enzimas como la ciclooxigenasa o las quinasas, inhibiendo su actividad y ejerciendo así efectos antiinflamatorios o anticancerígenos.
Vías Implicadas: La inhibición de estas enzimas puede conducir a la modulación de las vías de señalización como la vía del ácido araquidónico o la vía MAPK/ERK, lo que resulta en una reducción de la inflamación o la proliferación celular.
Comparación Con Compuestos Similares
1-(4-{[1-(Propan-2-il)-1H-pirazol-4-il]oxí}fenil)etan-1-ona puede compararse con compuestos similares como:
1-(4-{[1-(Propan-2-il)-1H-pirazol-4-il]oxí}fenil)propan-1-ona: Este compuesto tiene un grupo propanona en lugar de un grupo etanona, lo que puede afectar a su reactividad y actividad biológica.
1-(4-{[1-(Propan-2-il)-1H-pirazol-4-il]oxí}fenil)butan-1-ona: Este compuesto tiene un grupo butanona, lo que puede dar lugar a diferentes propiedades físicas y químicas.
1-(4-{[1-(Propan-2-il)-1H-pirazol-4-il]oxí}fenil)pentan-1-ona: Este compuesto tiene un grupo pentanona, lo que puede influir en su solubilidad y interacción con los objetivos biológicos.
La singularidad de 1-(4-{[1-(Propan-2-il)-1H-pirazol-4-il]oxí}fenil)etan-1-ona reside en su combinación específica de grupos funcionales, que confieren una reactividad química y una posible actividad biológica distintas.
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1-[4-(1-propan-2-ylpyrazol-4-yl)oxyphenyl]ethanone |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)16-9-14(8-15-16)18-13-6-4-12(5-7-13)11(3)17/h4-10H,1-3H3 |
Clave InChI |
MAMLIHLURJYFEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C=N1)OC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-Ethylenebis[N-metylpropane-1,3-diamine]](/img/structure/B12077142.png)
![1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B12077149.png)
![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B12077153.png)


![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)





![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)


